MMPP acts as a mild and efficient oxidant in various organic syntheses. Its key advantages include:
Researchers have successfully employed MMPP in the oxidation of various organic compounds, including:
MMPP exhibits potent broad-spectrum antimicrobial activity against bacteria, yeasts, and even bacterial spores . This makes it a potential candidate for:
Beyond the aforementioned key areas, MMPP finds applications in various other research fields, including:
Magnesium monoperoxyphthalate hexahydrate is a water-soluble organic peroxide with the chemical formula and a molecular weight of approximately 494.64 g/mol. It is primarily utilized as an oxidizing agent in various organic synthesis reactions, particularly in the Baeyer-Villiger oxidation, epoxidation of alkenes, and the oxidation of sulfides and amines . This compound is recognized for its stability and non-deflagrating properties, making it suitable for applications where safety is a concern .
Its effectiveness as a mild oxidizer makes it suitable for applications that require controlled oxidation without harsh conditions.
Magnesium monoperoxyphthalate hexahydrate exhibits notable biological activity, particularly as a disinfectant. It has demonstrated broad-spectrum biocidal effects, including the ability to inactivate bacterial endospores. This property makes it valuable for use in surface disinfectants and as an active ingredient in oral hygiene products like mouthwashes and toothpaste . Its compatibility with various materials, including plastics and rubber, allows for its application in healthcare settings where sensitive equipment is used .
The synthesis of magnesium monoperoxyphthalate hexahydrate typically involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium salts. The general steps include:
This method allows for the production of high-purity magnesium monoperoxyphthalate suitable for industrial applications.
Studies on the interactions of magnesium monoperoxyphthalate hexahydrate with various substrates have shown that it can effectively oxidize a range of organic compounds. The compound's reactivity can be influenced by factors such as solvent choice (polar vs. non-polar) and the presence of phase transfer catalysts, which can enhance its efficiency in biphasic systems . Additionally, its biocidal properties have been evaluated against various microorganisms, confirming its effectiveness as a disinfectant.
Magnesium monoperoxyphthalate hexahydrate shares similarities with other peroxy acids and oxidizing agents but possesses unique characteristics that differentiate it. Below is a comparison with similar compounds:
Compound Name | Formula | Key Features |
---|---|---|
Meta-Chloroperoxybenzoic Acid | C8H7ClO3 | More widely used; higher reactivity; less stable than magnesium monoperoxyphthalate. |
Peracetic Acid | C4H6O3 | Stronger oxidizing agent; used primarily for disinfection; more corrosive. |
Hydrogen Peroxide | H2O2 | Common oxidizer; less selective; decomposes easily under light and heat. |
Magnesium monoperoxyphthalate hexahydrate stands out due to its stability, lower cost of production, and suitability for use on sensitive materials . Its unique properties make it particularly advantageous in applications requiring controlled oxidation or biocidal activity without damaging surfaces.
Magnesium monoperoxyphthalate hexahydrate represents a water-soluble peroxy acid compound with significant applications in oxidative organic chemistry [1]. The compound exists as magnesium bis(monoperoxyphthalate) hexahydrate, with the molecular formula C₁₆H₁₁MgO₁₁⁻ and a molecular weight of 403.56 g/mol [13]. The structure incorporates a magnesium cation coordinated with two monoperoxyphthalate anions, where each monoperoxyphthalate unit derives from the parent monoperoxyphthalic acid (C₈H₆O₅) with a molecular weight of 182.13 g/mol [9].
The crystal structure of magnesium monoperoxyphthalate hexahydrate features the magnesium ion in a coordination environment with the peroxyphthalate ligands [13]. The compound crystallizes with water molecules integrated into the crystal lattice, contributing to its hexahydrate designation [13]. The structural arrangement includes the characteristic peroxy functional group (-O-O-) that defines the oxidative properties of the compound [1].
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁MgO₁₁⁻ |
Molecular Weight | 403.56 g/mol |
Chemical Abstract Service Number | 84665-66-7 |
Melting Point | 93°C (decomposition) |
Magnesium monoperoxyphthalate hexahydrate exhibits distinct physical characteristics that influence its practical applications [13]. The compound appears as white to off-white granules or solid material with excellent water solubility [13]. The melting point occurs at 93°C with decomposition, indicating thermal instability beyond this temperature [13].
The solubility profile demonstrates exceptional water solubility, distinguishing it from other peroxy acids such as meta-chloroperoxybenzoic acid that exhibit limited aqueous solubility [1]. The compound also shows solubility in dimethyl sulfoxide and methanol, expanding its utility in various solvent systems [13]. Storage requirements specify sealed containers in dry conditions at room temperature to maintain stability [13].
Thermal stability analysis reveals that magnesium monoperoxyphthalate hexahydrate decomposes at its melting point, consistent with the general behavior of organic peroxides that possess weak oxygen-oxygen bonds [27] [28]. The decomposition process involves the cleavage of the peroxy bond, which has a characteristic bond dissociation energy of 20 to 50 kcal mol⁻¹ for organic peroxides [28].
Physical Property | Specification |
---|---|
Appearance | White to off-white solid |
Melting Point | 93°C (with decomposition) |
Water Solubility | Highly soluble |
Organic Solvent Solubility | Soluble in dimethyl sulfoxide, methanol |
Storage Temperature | Room temperature, sealed, dry conditions |
The analytical characterization of magnesium monoperoxyphthalate hexahydrate relies on multiple spectroscopic and analytical techniques that confirm its structure and purity [13]. The compound demonstrates characteristic spectroscopic features associated with the peroxyphthalate functional groups and the magnesium coordination environment [5].
Infrared spectroscopy reveals absorption bands characteristic of the peroxy functional group and the aromatic phthalate structure [5]. The presence of coordinated water molecules in the hexahydrate form contributes additional vibrational modes in the infrared spectrum [13]. Nuclear magnetic resonance spectroscopy provides structural confirmation through the observation of aromatic proton signals and the absence of signals from the peroxy oxygen atoms [5].
High-performance liquid chromatography serves as the primary analytical method for purity determination and quantitative analysis [13]. The chromatographic separation allows for the identification of the active peroxyphthalate component and any degradation products that may form during storage [13]. The International Union of Pure and Applied Chemistry identifier WWOYCMCZTZTIGU-UHFFFAOYSA-L provides a unique structural descriptor for database searches and compound identification [13].
Analytical Method | Application |
---|---|
High-Performance Liquid Chromatography | Purity analysis and quantification |
Infrared Spectroscopy | Functional group identification |
Nuclear Magnetic Resonance | Structural confirmation |
Mass Spectrometry | Molecular weight verification |
The comparison between magnesium monoperoxyphthalate hexahydrate and meta-chloroperoxybenzoic acid reveals significant differences in physical properties, reactivity, and practical applications [1] [15]. Meta-chloroperoxybenzoic acid, with the molecular formula C₇H₅ClO₃ and molecular weight of 172.57 g/mol, represents the most widely used peroxy acid in organic synthesis [15] [17].
Solubility characteristics demonstrate a fundamental distinction between these compounds, with magnesium monoperoxyphthalate hexahydrate exhibiting excellent water solubility while meta-chloroperoxybenzoic acid remains almost insoluble in water but soluble in organic solvents such as ethanol, ethers, chloroform, and dichloroethane [1] [17]. The melting point of meta-chloroperoxybenzoic acid ranges from 69-71°C to 92-94°C depending on purity, compared to the 93°C decomposition temperature of magnesium monoperoxyphthalate hexahydrate [17] [18] [13].
Stability profiles show that magnesium monoperoxyphthalate hexahydrate offers increased stability compared to meta-chloroperoxybenzoic acid [1]. Meta-chloroperoxybenzoic acid demonstrates thermal sensitivity and potential explosive properties as a pure solid, requiring commercial distribution as mixtures containing 70-75% active compound with meta-chlorobenzoic acid and water for safety [15] [17]. The annual decomposition rate of meta-chloroperoxybenzoic acid remains less than 1% at room temperature, but acceleration occurs in liquid states [17].
Cost considerations favor magnesium monoperoxyphthalate hexahydrate due to lower production costs compared to meta-chloroperoxybenzoic acid [1]. The reaction byproducts also differ significantly, with magnesium monoperoxyphthalate producing water-soluble magnesium phthalate that facilitates easier workup procedures, while meta-chloroperoxybenzoic acid generates meta-chlorobenzoic acid requiring organic solvent extraction [1] [5].
Comparison Parameter | Magnesium Monoperoxyphthalate Hexahydrate | Meta-Chloroperoxybenzoic Acid |
---|---|---|
Molecular Formula | C₁₆H₁₁MgO₁₁⁻ | C₇H₅ClO₃ |
Molecular Weight | 403.56 g/mol | 172.57 g/mol |
Water Solubility | Highly soluble | Almost insoluble |
Melting Point | 93°C (decomposition) | 69-94°C |
Commercial Purity | High purity available | 70-75% mixtures for safety |
Stability | Enhanced stability | Thermally sensitive |
Production Cost | Lower | Higher |
Reaction Byproducts | Water-soluble magnesium phthalate | Organic-soluble meta-chlorobenzoic acid |
Irritant